molecular formula C5H2Cl2N4 B169283 3-Amino-5,6-dichloropyrazine-2-carbonitrile CAS No. 14340-28-4

3-Amino-5,6-dichloropyrazine-2-carbonitrile

Cat. No. B169283
CAS RN: 14340-28-4
M. Wt: 189 g/mol
InChI Key: YSJNSSANBISNQN-UHFFFAOYSA-N
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Description

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields. It is a pyrazine derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Pyrazine derivatives, including 3-Amino-5,6-dichloropyrazine-2-carbonitrile, are well-known for their significant pharmacological properties. These compounds are part of a broader class of aromatic heterocyclic compounds that have garnered interest for their diverse pharmacological effects. Research into pyrazine derivatives has revealed their potential in various pharmacological applications due to their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, arteriosclerosis treatment, antiviral, and other effects. The exploration of these derivatives has led to the development of new compounds with enhanced efficacy and clinical interest (Ferreira & Kaiser, 2012).

Synthesis and Transformations in Heteroaromatics

Research on the synthesis of polyfunctional heteroaromatic compounds, including pyrazine derivatives, has led to the discovery of new rearrangements and the correction of structures previously assigned to several molecules. This work emphasizes the dynamic nature of synthetic chemistry in exploring and developing new methods for creating functionalized heteroaromatic compounds. The findings from such studies have significant implications for the development of novel compounds with potential applications in various fields, including pharmaceuticals (Moustafa et al., 2017).

Advanced Applications in Energetic Materials

High-energy density materials (HEDMs) research has identified pyrazine energetic compounds as having broad application prospects in energetic materials. The synthetic methods, structural analysis, and evaluation of physical, chemical, and detonation properties of pyrazine derivatives have been extensively studied. Their application in propellants, mixed explosives, and gas generators highlights the versatility and potential of these compounds in improving performance and reducing sensitivity in energetic materials applications (Yongjin & Shuhong, 2019).

properties

IUPAC Name

3-amino-5,6-dichloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-4(7)11-5(9)2(1-8)10-3/h(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJNSSANBISNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20526176
Record name 3-Amino-5,6-dichloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6-dichloropyrazine-2-carbonitrile

CAS RN

14340-28-4
Record name 3-Amino-5,6-dichloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20526176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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